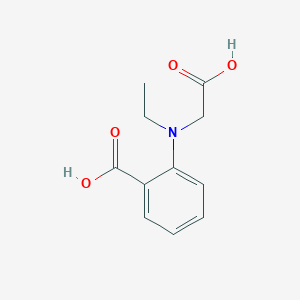
N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a benzylidene moiety, a pyridinyl group, and a piperazinamine core. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine typically involves a multi-step process. One common synthetic route includes the condensation of 4-tert-butylbenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the formation of the desired product. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route and the availability of starting materials are critical factors in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the benzylidene and pyridinyl moieties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The oxidation typically targets the benzylidene moiety, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the imine group to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where nucleophiles such as halides or amines replace hydrogen atoms under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, secondary amines, and substituted pyridinyl derivatives. The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It serves as a probe to investigate cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation. Detailed studies on the compound’s binding affinity and specificity provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine can be compared with other similar compounds, such as:
N-(4-Methylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine: This compound has a methyl group instead of a tert-butyl group, which affects its chemical reactivity and biological activity.
N-(4-Tert-butylbenzylidene)-4-(3-pyridinyl)-1-piperazinamine: The position of the pyridinyl group is different, leading to variations in its interaction with molecular targets.
N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinecarboxamide: The presence of a carboxamide group introduces additional hydrogen bonding interactions, influencing its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C20H26N4 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(E)-1-(4-tert-butylphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C20H26N4/c1-20(2,3)18-9-7-17(8-10-18)16-22-24-14-12-23(13-15-24)19-6-4-5-11-21-19/h4-11,16H,12-15H2,1-3H3/b22-16+ |
Clave InChI |
XRVQYYVEBAKVRG-CJLVFECKSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3 |
Solubilidad |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977960.png)
![[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B11977961.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11977964.png)

![4-[(4-Benzyl-piperazin-1-ylimino)-methyl]-phenol](/img/structure/B11977983.png)

![methyl 2-{[(6-chloro-4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoate](/img/structure/B11977999.png)
![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11978005.png)
![N-(4-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11978017.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978031.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978037.png)

